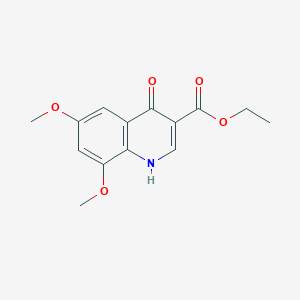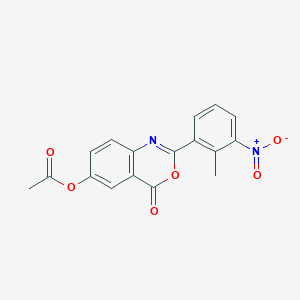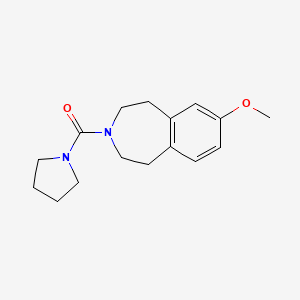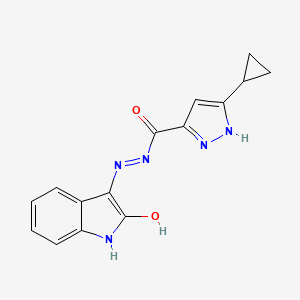![molecular formula C19H14O4S B5667537 4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate](/img/structure/B5667537.png)
4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction. These compounds are intermediates in the synthesis of ferroelectric and antiferroelectric liquid crystals. For instance, the synthesis of n-alkoxybiphenyl 4′ carbonyloxy benzoic acids, which share structural similarities, has been described through a series of such reactions (Dou, 2000).
Molecular Structure Analysis
The molecular structure is characterized using techniques such as IR, ^1H NMR, and MS. For a closely related compound, 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid, studies have shown a 3-D network through intermolecular N—H…O and O—H…O hydrogen bonding. The dihedral angle between the benzene and thiophene ring was observed to be 14.9°, indicating significant structural interaction and stability (L. Jie, 2013).
Chemical Reactions and Properties
Chemical reactions, particularly those involving carbonylation and annulation, play a critical role in the synthesis of various compounds with thiophene and benzene rings. The ruthenium-catalyzed carbonylation of 2-phenyloxazolines, for instance, demonstrates the complexity of such reactions and their potential to yield diverse molecular structures (Ie et al., 2000).
Physical Properties Analysis
The physical properties, such as melting points and phase behavior, are essential for understanding the applications of these compounds, especially in the development of liquid crystalline materials. For example, the synthesis and thermal properties of ferroelectric side chain liquid crystalline polysiloxanes based on phenyl ester mesogen and oligo(oxyethylene) spacers reveal a rich mesomorphic behavior, highlighting the compound's potential in materials science (G. Hsiue & Jr-Hong Chen, 1995).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups. Studies on related compounds, such as the synthesis and antioxidant activity of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, demonstrate the potential biological activity and chemical reactivity of these compounds (A. A. Aghekyan et al., 2020).
Wirkmechanismus
The mechanism of action for “4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate” is not directly available. However, compounds with similar structures often undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring .
Zukünftige Richtungen
The future directions for “4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate” are not directly available. However, boronic acids and their esters, which are related to this compound, are highly considered compounds for the design of new drugs and drug delivery devices . Therefore, it’s possible that “4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate” and similar compounds could have potential applications in these areas.
Eigenschaften
IUPAC Name |
(4-phenylmethoxycarbonylphenyl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4S/c20-18(22-13-14-5-2-1-3-6-14)15-8-10-16(11-9-15)23-19(21)17-7-4-12-24-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBMGXIKOUSQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(3-thienyl)propanoyl]piperidin-3-yl}propanoic acid](/img/structure/B5667457.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5667464.png)
![(1R*,5R*)-6-[3-(4-hydroxyphenyl)propanoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5667474.png)
![(4-methoxy-3-methylphenyl)[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5667479.png)


![(3-cyclopentylpropyl){[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5667524.png)
![{(3R*,4R*)-1-[3-(4-methoxyphenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5667528.png)


![5-acryloyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5667560.png)
![1-methyl-4-(5,6,7,8-tetrahydro-3-quinolinylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5667564.png)
![1-(3,5-dimethylphenyl)-4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperazin-2-one](/img/structure/B5667568.png)
